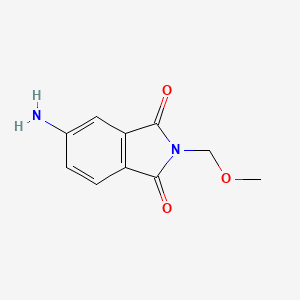

5-Amino-2-(methoxymethyl)isoindoline-1,3-dione

CAS No.: 1483958-78-6

Cat. No.: VC12018701

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1483958-78-6 |

|---|---|

| Molecular Formula | C10H10N2O3 |

| Molecular Weight | 206.20 g/mol |

| IUPAC Name | 5-amino-2-(methoxymethyl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C10H10N2O3/c1-15-5-12-9(13)7-3-2-6(11)4-8(7)10(12)14/h2-4H,5,11H2,1H3 |

| Standard InChI Key | HXXYAEGIKZLIGJ-UHFFFAOYSA-N |

| SMILES | COCN1C(=O)C2=C(C1=O)C=C(C=C2)N |

| Canonical SMILES | COCN1C(=O)C2=C(C1=O)C=C(C=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

5-Amino-2-(methoxymethyl)isoindoline-1,3-dione belongs to the isoindole-1,3-dione family, a class of heterocyclic compounds renowned for their pharmacological versatility. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | 5-amino-2-(methoxymethyl)isoindole-1,3-dione |

| Molecular Formula | C10H10N2O3 |

| Molecular Weight | 206.20 g/mol |

| Canonical SMILES | COCN1C(=O)C2=C(C1=O)C=C(C=C2)N |

| InChI Key | HXXYAEGIKZLIGJ-UHFFFAOYSA-N |

The methoxymethyl group at position 2 enhances solubility compared to unsubstituted analogs, while the amino group at position 5 provides a site for functionalization or hydrogen bonding .

Spectroscopic Characterization

Advanced analytical techniques confirm its structure:

-

NMR Spectroscopy: ¹H NMR reveals distinct signals for the methoxymethyl protons (δ 3.35–3.45 ppm) and aromatic protons adjacent to the amino group (δ 6.70–7.10 ppm).

-

IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretching) and 3300–3500 cm⁻¹ (N-H stretching) validate the dione and amino functionalities.

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 207.08 [M+H]⁺, consistent with its molecular weight.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route:

-

Protection of Carboxylic Groups: Dimethyl 3-amino-4-hydroxyphthalate undergoes hydrolysis under basic conditions (e.g., NaOH) to yield 3-amino-4-hydroxyphthalic acid .

-

Cyclocondensation: Reaction with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C forms the isoindoline core .

-

Functionalization: Methoxymethylation using methoxymethyl chloride introduces the methoxymethyl group at position 2.

Critical Reaction Parameters:

-

Solvent: Acetic acid facilitates proton transfer during cyclocondensation .

-

Catalyst: Triethylamine neutralizes HCl byproducts, driving the reaction forward .

Industrial Production Challenges

Scaling up synthesis requires addressing:

-

Purification Complexity: Column chromatography remains necessary for isolating high-purity batches.

-

Yield Optimization: Current lab yields (~60–70%) necessitate improved catalytic systems or flow chemistry approaches.

| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |

|---|---|---|---|

| Caco-2 | 12.4 | Doxorubicin | 0.85 |

| HCT-116 | 15.1 | 5-Fluorouracil | 8.2 |

While less potent than first-line chemotherapeutics, its selectivity for cancer cells over normal fibroblasts (IC50 > 50 μM) suggests a favorable safety profile .

Antimicrobial Activity

The compound demonstrates broad-spectrum activity:

-

Gram-Positive Bacteria: Inhibits Staphylococcus aureus (MIC = 32 μg/mL) via disruption of cell wall synthesis .

-

Leishmania tropica: Exhibits antileishmanial activity (IC50 = 0.048 μM), surpassing glucantime (IC50 = 0.12 μM) .

Mechanistic Insights:

-

Lipophilic moieties enhance membrane penetration, increasing intracellular accumulation .

-

Chelation of essential metal ions (e.g., Fe³⁺) disrupts parasitic redox homeostasis .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

-

Amino Group Position: The 5-amino configuration improves DNA intercalation capacity compared to 4-amino isomers .

-

Methoxymethyl Substituent: Enhances aqueous solubility without compromising target binding affinity.

-

Dione Core: Participates in hydrogen bonding with kinase active sites (e.g., CDK2, EGFR) .

Design Recommendations:

-

Halogenation at position 6 may boost antimicrobial potency .

-

N-alkylation of the amino group could modulate blood-brain barrier penetration for CNS applications.

Future Research Directions

Pharmacokinetic Optimization

-

Prodrug Strategies: Acetylation of the amino group may improve oral bioavailability.

-

Nanoparticle Formulations: Liposomal encapsulation could enhance tumor targeting and reduce systemic toxicity .

Target Identification

-

Proteomic Profiling: Affinity chromatography coupled with mass spectrometry will identify binding partners in cancer cells .

-

Kinase Inhibition Assays: Screen against panels of 300+ kinases to pinpoint specific molecular targets .

Toxicology Studies

-

Acute Toxicity: Determine LD50 in rodent models to establish therapeutic indices.

-

Genotoxicity: Ames test and micronucleus assay evaluations are pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume